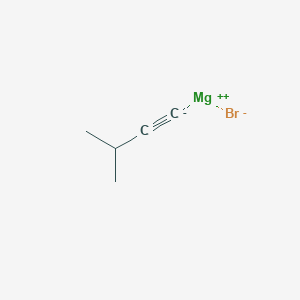

3-Methyl-1-butynyl magnesium bromide

Description

3-Methyl-1-butynyl magnesium bromide is an organomagnesium compound belonging to the Grignard reagent family, characterized by its alkyne functional group (C≡C). Grignard reagents are widely used in organic synthesis for forming carbon-carbon bonds, with reactivity influenced by their organic substituents .

Properties

Molecular Formula |

C5H7BrMg |

|---|---|

Molecular Weight |

171.32 g/mol |

IUPAC Name |

magnesium;3-methylbut-1-yne;bromide |

InChI |

InChI=1S/C5H7.BrH.Mg/c1-4-5(2)3;;/h5H,2-3H3;1H;/q-1;;+2/p-1 |

InChI Key |

SICJYJWJLXCCFZ-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C#[C-].[Mg+2].[Br-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

Key Compounds for Comparison :

- Magnesium Bromide (MgBr₂): An inorganic salt with ionic bonding .

- Phenylmagnesium Bromide (C₆H₅MgBr) : An aryl Grignard reagent .

- Cyclopropylmagnesium Bromide (C₃H₅MgBr) : A strained cycloalkyl Grignard reagent .

- 3-Methyl-1-Butynyl Magnesium Bromide (CH₃C≡CCH₂MgBr) : Hypothesized to exhibit enhanced reactivity due to its alkyne group.

Table 1: Comparative Properties

Reactivity and Functional Group Influence

- MgBr₂: Primarily serves as a Mg²⁺ source in non-aqueous electrolytes, enabling high ionic conductivity (~10⁻² S/cm in DMSO) .

- Phenylmagnesium Bromide : Reacts with carbonyl compounds (e.g., ketones, esters) to form alcohols via aryl nucleophilic addition .

- Cyclopropylmagnesium Bromide : Used in synthesizing strained ring systems, critical in drug discovery .

- This compound : Expected to undergo alkyne-specific reactions, such as coupling with electrophiles (e.g., aldehydes, epoxides) to form propargyl alcohols or extended carbon chains.

Ion Transport and Electrochemical Behavior

- MgBr₂ in DMSO : Demonstrates high Mg²⁺ transference number (0.7) and ionic conductivity, making it suitable for magnesium-ion batteries .

- Their reactivity is harnessed in synthetic chemistry instead .

Thermal and Stability Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.